molecular formula C18H23NO4 B1670247 Denopamine CAS No. 71771-90-9

Denopamine

Cat. No.: B1670247
CAS No.: 71771-90-9
M. Wt: 317.4 g/mol
InChI Key: VHSBBVZJABQOSG-INIZCTEOSA-N
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Description

Denopamine, chemically known as (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is an orally active, selective β1-adrenoceptor agonist with partial agonist properties. It is primarily used for the treatment of congestive heart failure (CHF) due to its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate or myocardial oxygen consumption . This compound exhibits approximately 1/60–1/300 the potency of isoprenaline (a non-selective β-agonist) in increasing cardiac contractility across species such as monkeys, pigs, cats, and rats . Its selectivity for β1-adrenoceptors over β2-adrenoceptors has been confirmed in studies showing a 7-fold higher affinity for human β1-adrenoceptors and minimal β2 activity . Additionally, this compound demonstrates unique anti-inflammatory properties, such as suppressing tumor necrosis factor-alpha (TNF-α) production in heart tissues, which may contribute to its therapeutic efficacy in viral myocarditis-induced CHF .

Preparation Methods

Catalytic Asymmetric Hydrogenation Methods

Early Developments in Chiral Catalysis

The foundational work by Corey et al. (1991) established a catalytic enantioselective synthesis of denopamine using a chiral oxazaborolidine catalyst. This method involved the asymmetric reduction of a prochiral ketone intermediate, achieving moderate enantiomeric excess (ee) of 80–85%. While groundbreaking, the reliance on stoichiometric boron reagents limited scalability and economic viability.

Iridium-Catalyzed Asymmetric Hydrogenation

A significant advancement emerged in 2021 with the development of a kilogram-scale synthesis using an iridium/(R)-2-amino-2'-hydroxy-1,1'-binaphthyl monophosphine (Ir/f-amphox) catalyst. This two-step process begins with the condensation of 4-hydroxyphenylacetone with 3,4-dimethoxyphenethylamine, followed by asymmetric hydrogenation under 50 atm H₂ at 60°C. With a substrate-to-catalyst (S/C) ratio of 20,000, the method achieves >99.9% ee and 70% overall yield after crystallization (Table 1).

Table 1: Key Parameters for Ir/f-Amphox-Catalyzed this compound Synthesis

Parameter Value
Catalyst Loading (S/C) 20,000
Hydrogen Pressure 50 atm
Temperature 60°C
Reaction Time 24 hours
Overall Yield 70%
Enantiomeric Excess >99.9%

This method’s scalability was demonstrated at a 500 g scale, underscoring its industrial applicability.

Enzymatic and Biocatalytic Approaches

Daucus carota-Mediated Asymmetric Reduction

Yadav et al. (2002) pioneered the use of Daucus carota root enzymes for the asymmetric reduction of α-azidoarylketones to (R)-2-azido-1-arylethanols, precursors to this compound. Under aqueous conditions at 25°C, the reduction proceeds with 94% ee and 82% yield, offering an eco-friendly alternative to metal catalysis.

Pseudomonas lipase G6 in Epoxide Synthesis

Kuladip Sarma et al. (2007) utilized Pseudomonas lipase G6 to synthesize chiral epoxides from styrene derivatives, which were subsequently converted to this compound via epoxide ring-opening. This method achieved 88% ee but required multiple purification steps, limiting its practicality for large-scale production.

Industrial-Scale Synthesis and Process Optimization

Kilogram-Scale Production

The Ir/f-amphox method’s pilot-scale validation (500 g) highlighted its robustness, with consistent ee (>99.9%) and yield (70%) across batches. Critical to this success was the crystallization step, which removed residual impurities and ensured pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of this compound Synthesis Methods

Method Catalyst/Enzyme Yield (%) ee (%) Scalability
Ir/f-amphox Iridium complex 70 >99.9 High
Daucus carota Plant enzymes 82 94 Moderate
Corey (1991) Oxazaborolidine 65 85 Low
Pseudomonas lipase Bacterial enzyme 75 88 Low

The Ir/f-amphox method outperforms others in ee and scalability, though enzymatic routes offer greener profiles.

Resolution Techniques and Chiral Purity Control

Kinetic Resolution via Enzymatic Hydrolysis

Goswami et al. (2002) resolved racemic this compound intermediates using Candida antarctica lipase, achieving 98% ee but with a maximum theoretical yield of 50% due to the inherent limitations of kinetic resolution.

Chiral Inversion Studies

Fujisawa et al. (2025) identified chiral inversion in this compound suspensions using HPLC with a β-cyclodextrin column. Under aqueous conditions at 55°C, up to 5% racemization occurred, necessitating strict control of formulation pH and temperature.

Chemical Reactions Analysis

Denopamine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Congestive Heart Failure

Denopamine has been studied extensively in the context of congestive heart failure. In animal models, it has demonstrated significant improvements in survival rates and myocardial health. For instance, a study involving DBA/2 mice with viral myocarditis showed that treatment with this compound led to a survival rate of 56% compared to 20% in control groups . This suggests that this compound may exert beneficial effects through both inotropic support and modulation of inflammatory responses.

Angina Pectoris

This compound is particularly effective for patients with refractory vasospastic angina pectoris—cases where traditional treatments such as nitrates or calcium channel blockers fail. A documented case study reported that a 71-year-old male patient experienced complete relief from angina attacks after being treated solely with this compound for three months, following unsuccessful attempts with other medications . This highlights this compound's potential as a standalone therapy in challenging cases.

Pulmonary Edema

This compound has also been indicated for clearing pulmonary edema due to its vasodilatory properties. By enhancing cardiac output and reducing systemic vascular resistance, it can alleviate symptoms associated with fluid overload in heart failure patients .

Case Studies

Study ReferencePatient ConditionTreatment Outcome
Congestive Heart Failure (CHF)Improved survival (56% vs 20% control)
Refractory Vasospastic Angina PectorisComplete relief from angina attacks after three months
Variant Angina PectorisEffective in cases refractory to conventional therapies

In Vitro Studies

In vitro studies have shown that this compound reduces TNF-alpha production in murine spleen cells exposed to lipopolysaccharides, indicating its potential anti-inflammatory properties . This effect may contribute to its therapeutic benefits in heart failure by mitigating inflammatory damage to cardiac tissues.

In Vivo Studies

In vivo experiments have confirmed that this compound not only improves cardiac function but also positively impacts survival rates in models of heart failure induced by viral infections or other stressors . These findings reinforce the drug's role as an important therapeutic agent in cardiology.

Mechanism of Action

Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors on cardiac cells . This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, resulting in a positive inotropic effect . This mechanism helps improve heart function in patients with heart failure or angina.

Comparison with Similar Compounds

Pharmacodynamic and Receptor Selectivity Profiles

Table 1: Key Pharmacodynamic Parameters of Denopamine and Comparators

Compound β1-Selectivity (vs. β2) Intrinsic Activity (β1) EC50 Relative to Isoprenaline (β1) Partial/Full Agonism Key Clinical Effects
This compound 7-fold higher 83% (papillary muscle) 33 Partial agonist Positive inotropy, reduced TNF-α
Xamoterol β1-selective 28% (papillary muscle) 1.4 Partial agonist Moderate inotropy, limited chronotropy
T-0509 β1-selective 99% (papillary muscle) 0.23 Full agonist Full β1 activation, tracheal relaxation
Isoprenaline Non-selective 100% 1 (reference) Full agonist Broad β1/β2 effects, tachycardia
Terbutaline β2-selective N/A (β2 agonist) N/A Full agonist Bronchodilation, minimal cardiac effects

Key Findings:

Intrinsic Activity: this compound (83% intrinsic activity in papillary muscle) and xamoterol (28%) are partial β1-agonists, whereas T-0509 (99%) and isoprenaline (100%) are full agonists . this compound’s higher intrinsic activity compared to xamoterol explains its superior clinical efficacy in CHF .

Receptor Selectivity: this compound shows 7-fold selectivity for β1 over β2 receptors, while xamoterol has weaker β1 antagonism in tracheal tissues (pA2 = 6.25 vs. This compound’s 5.39) . T-0509, a catechol derivative of this compound, retains β1 selectivity but acts as a full agonist, enabling potent cardiac stimulation without tracheal effects .

Functional Antagonism: this compound and xamoterol exhibit β2-antagonist activity in guinea pig trachea (pA2 = 5.39 and 6.25, respectively), which may limit off-target effects in the lungs .

Clinical and Therapeutic Differentiation

Table 2: Clinical Outcomes and Adverse Effects

Compound Cardiovascular Effects Respiratory Effects Adverse Effects
This compound ↑ Cardiac output, ↓ peripheral resistance No direct bronchodilation Minimal tachycardia, no hypoxia
Xamoterol Moderate inotropy, ↑ heart rate at high doses No tracheal relaxation Risk of arrhythmias in CHF
Isoprenaline Strong inotropy and chronotropy Bronchodilation Tachycardia, hypotension
Terbutaline Negligible cardiac effects Bronchodilation Tremors, hypokalemia

Key Findings:

Cardiac vs. Respiratory Effects: this compound increases alveolar fluid clearance in rat and guinea pig lungs (similar to isoproterenol) via β1-mediated cAMP elevation but lacks β2-mediated bronchodilation . In contrast, terbutaline (β2-selective) and isoprenaline (non-selective) induce bronchodilation but pose risks of tachycardia or hypotension .

Safety in CHF: this compound’s partial agonism reduces desensitization and receptor downregulation compared to full agonists like isoprenaline, enabling sustained therapeutic effects . Xamoterol’s lower intrinsic activity may exacerbate arrhythmias in severe CHF, limiting its utility .

Mechanistic and Species-Specific Differences

  • Species Variability: In guinea pigs, this compound lacks tracheal relaxation but inhibits M2 muscarinic receptor-dependent airway contractions, a mechanism absent in β2-agonists like terbutaline .
  • Metabolism: this compound undergoes glucuronidation and sulfation in rats and dogs, with minimal demethylation, contrasting with human metabolism where demethylation is prominent .

Biological Activity

Denopamine is a selective beta1-adrenergic agonist that has garnered attention for its therapeutic potential, particularly in cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a beta1-adrenergic receptor agonist, leading to increased myocardial contractility and heart rate. It is distinct from other sympathomimetics due to its selective action, which minimizes adverse effects commonly associated with non-selective agents. The compound has been shown to exert anti-inflammatory effects by suppressing the production of tumor necrosis factor-alpha (TNF-alpha), particularly in models of viral myocarditis .

Pharmacological Effects

Positive Inotropic Effects : this compound enhances cardiac output by increasing the force of myocardial contraction without significantly raising peripheral vascular resistance. This characteristic makes it a valuable agent in treating heart failure .

Anti-Inflammatory Properties : Research indicates that this compound can reduce TNF-alpha levels in heart tissue, contributing to improved survival rates in animal models of congestive heart failure (CHF) .

Vasodilatory Effects : this compound also exhibits vasodilatory properties, which can be beneficial in conditions like variant angina pectoris where traditional treatments may fail .

Study 1: Effects on Congestive Heart Failure

In a murine model of CHF induced by viral myocarditis, this compound was administered at a dose of 14 micromol/kg daily. Results indicated a significant improvement in survival rates (56% survival in treated mice vs. 20% in controls) and a reduction in myocardial lesions. TNF-alpha levels were notably lower in treated mice (66.5 ± 7.5 pg/mg) compared to controls (113.5 ± 15.1 pg/mg) .

Study 2: Efficacy in Variant Angina

A clinical observation documented nine cases of patients with vasospastic angina pectoris unresponsive to conventional treatments who experienced symptom relief with this compound. This highlights its potential role as an alternative therapeutic option for refractory cases .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

Study Model Dosage Outcome
Murine CHF ModelViral myocarditis14 micromol/kgImproved survival (56% vs 20%)
TNF-alpha ProductionIn vitro (spleen cells)N/AReduced TNF-alpha levels significantly
Variant Angina Case StudiesClinical observationsN/ASymptom relief in 9 refractory cases

Q & A

Basic Research Questions

Q. What experimental models are standard for evaluating Denopamine’s β1-adrenergic agonist activity in cardiac tissues?

Researchers commonly use isolated guinea pig ventricular papillary muscles and right atria to assess this compound’s inotropic (contractile force) and chronotropic (heart rate) effects. These tissues enable precise measurement of concentration-response relationships and intrinsic activity via agonists like isoprenaline as a reference . For developmental studies, chick embryonic hearts are employed due to their similarity to human cardiac development, allowing observation of dose-dependent heart rate changes and arrhythmias .

Q. How can researchers assess this compound’s selectivity for β1-adrenoceptors over other adrenergic subtypes?

Tissue-specific assays are critical. For example:

  • In guinea pig trachea (rich in β2-adrenoceptors), this compound shows no relaxant effects, confirming β1 selectivity .
  • Antagonist pretreatment (e.g., phentolamine for α-receptors) in isolated tissues helps isolate β1-mediated responses. Schild plot analysis using selective antagonists (e.g., CGP 20712A for β1) quantifies receptor affinity (pA2 values) and validates selectivity .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent inotropic effects?

Data from concentration-response curves (CRCs) should be normalized to maximal responses (e.g., isoprenaline = 100%). Use unpaired Student’s t-tests for pairwise comparisons or one-way ANOVA with post-hoc tests (e.g., Scheffe’s test) for multi-group analyses. pD2 values (-log[EC50]) quantify potency, while intrinsic activity (e.g., this compound’s 82.8% vs. isoprenaline’s 100%) highlights partial agonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy as a partial vs. full β1-adrenoceptor agonist?

Discrepancies arise from tissue-specific receptor states or methodological differences. Key approaches include:

  • Comparing pA2 (antagonist affinity) and pD2 (agonist potency) values in Schild plots. A linear regression slope near unity (e.g., 1.06 for this compound in guinea pig atria) confirms competitive antagonism and validates partial agonism .
  • Normalizing CRCs to account for baseline shifts in tissues with intrinsic activity (e.g., right atria with spontaneous beating) .
  • Cross-referencing studies using full agonists (e.g., T-0509) to contextualize this compound’s lower maximal efficacy .

Q. What methodologies address this compound’s biphasic antagonism in mixed β1/β2-adrenoceptor systems?

In tissues with dual β-subtypes (e.g., canine ventricle), biphasic responses can occur. Strategies include:

  • Using subtype-selective agonists/antagonists (e.g., T-0509 for β1, ICI 118551 for β2) to isolate contributions .
  • Measuring cyclic AMP levels alongside contractility to correlate receptor activation with downstream signaling .

Q. How can chiral HPLC methods improve the reliability of this compound studies in formulation stability?

this compound’s (R)-enantiomer is the active form. Chiral HPLC with cyclodextrin-based stationary phases resolves enantiomers and detects photodegradation or thermal inversion. Key parameters:

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid.
  • Detection: UV at 220 nm for optimal sensitivity.
  • Validation: Stress testing under light/heat to establish storage guidelines for lab-made solutions .

Q. Methodological Notes

  • Concentration-Response Curve Design : Include 6–10 concentrations (e.g., 10^−9 to 10^−4 M) to capture full sigmoidal curves. Normalize responses to internal controls (e.g., isoprenaline’s maximum) .
  • Schild Plot Analysis : Plot log(dose ratio − 1) vs. antagonist concentration. A slope ≠1 suggests non-competitive interactions .
  • Ethical and Technical Replicates : Use n ≥ 6 biological replicates for isolated tissues; chick embryo studies require ≥10 embryos per group to account for developmental variability .

Properties

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSBBVZJABQOSG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045800
Record name Denopamine
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Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71771-90-9
Record name Denopamine
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Record name Denopamine [INN:JAN]
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Record name Denopamine
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Record name R(-)-Denopamine
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Record name DENOPAMINE
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Retrosynthesis Analysis

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